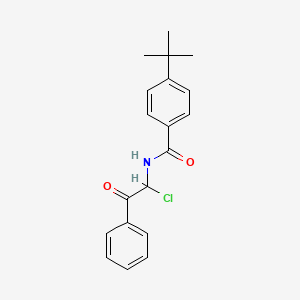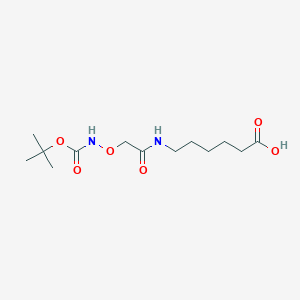
L-Valyl-O-benzyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-O-benzyl-L-serine: is a dipeptide compound composed of the amino acids valine and serine, with a benzyl group attached to the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The benzyl group serves as a protecting group for the serine residue, which can be removed under specific conditions.
Solution Phase Peptide Synthesis: In this method, the peptide is synthesized in solution, and the benzyl group can be cleaved by hydrogenolysis.
Industrial Production Methods: The industrial production of L-Valyl-O-benzyl-L-serine typically involves large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The process includes the use of protecting groups, coupling reagents, and purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Alcohol derivatives of the peptide.
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
Chemistry: L-Valyl-O-benzyl-L-serine is used in peptide synthesis as a protected form of serine, facilitating the construction of complex peptides and proteins.
Biology: In biological research, this compound is utilized to study protein-protein interactions, enzyme-substrate specificity, and the role of serine residues in enzymatic activity.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including cosmetics, food additives, and agricultural products .
Mécanisme D'action
L-Valyl-O-benzyl-L-serine exerts its effects primarily through its incorporation into peptides and proteins. The benzyl group serves as a protecting group, preventing unwanted side reactions during peptide synthesis. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding, catalysis, and structural stabilization of proteins. The molecular targets and pathways involved include interactions with enzymes, receptors, and other proteins, influencing their function and activity .
Comparaison Avec Des Composés Similaires
N-(tert-Butoxycarbonyl)-O-benzyl-L-serine: Another protected form of serine used in peptide synthesis.
O-Benzyl-L-serine: A simpler derivative of serine with a benzyl protecting group.
L-Valyl-L-serine: A dipeptide without the benzyl group, used in similar applications but with different reactivity.
Uniqueness: L-Valyl-O-benzyl-L-serine is unique due to the presence of both valine and serine residues, along with the benzyl protecting group. This combination allows for specific applications in peptide synthesis, providing a balance between stability and reactivity that is not found in simpler compounds .
Propriétés
Numéro CAS |
921934-29-4 |
|---|---|
Formule moléculaire |
C15H22N2O4 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C15H22N2O4/c1-10(2)13(16)14(18)17-12(15(19)20)9-21-8-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t12-,13-/m0/s1 |
Clé InChI |
OZJHZQDVWTZHJS-STQMWFEESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(COCC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)


![5-[(Benzyloxy)methyl]spiro[3.5]nonan-1-one](/img/structure/B14189805.png)


![2-{[(Oct-7-ene-1-sulfonyl)oxy]amino}-1-phenylethan-1-one](/img/structure/B14189824.png)
